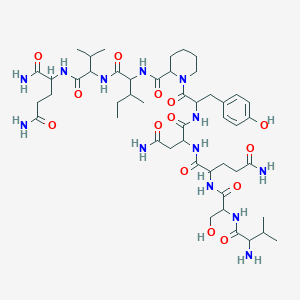

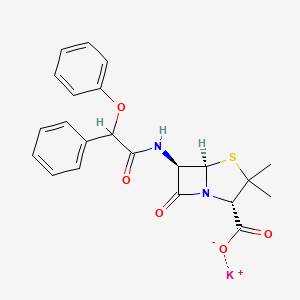

![molecular formula C31H27F3N6O3 B12298783 1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)

1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

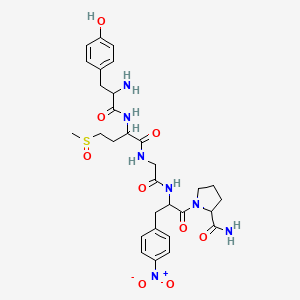

BMS-740808 is a highly potent, selective, and orally active inhibitor of blood coagulation factor Xa. It has a rapid onset of inhibition and is selective over other proteases by more than 1000-fold . The compound is synthesized by modifying the bicyclic pyrazolo-pyridinone scaffold of Razaxaban, a pyrazole-based factor X inhibitor .

Preparation Methods

BMS-740808 is synthesized through a series of chemical reactions involving the modification of the bicyclic pyrazolo-pyridinone scaffold. The synthetic route includes the incorporation of a trifluoromethyl group and a pyrrolidinylmethyl group to enhance its potency and selectivity . The industrial production methods for BMS-740808 involve large-scale synthesis under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

BMS-740808 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: BMS-740808 can undergo substitution reactions, where specific groups are replaced with other functional groups to alter its properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are derivatives of BMS-740808 with modified functional groups .

Scientific Research Applications

BMS-740808 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of factor Xa inhibitors and their chemical properties.

Biology: Employed in biological assays to study the inhibition of factor Xa and its effects on blood coagulation.

Medicine: Investigated for its potential therapeutic applications in treating thrombotic disorders due to its potent anticoagulant properties

Mechanism of Action

BMS-740808 exerts its effects by selectively inhibiting factor Xa, a key enzyme in the blood coagulation cascade. By binding to the active site of factor Xa, BMS-740808 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . The molecular targets involved in this mechanism include the active site residues of factor Xa, which interact with the functional groups of BMS-740808 .

Comparison with Similar Compounds

BMS-740808 is compared with other factor Xa inhibitors such as:

- Ciraparantag acetate

- Edoxaban tosylate

- Fondaparinux sodium

- Heparin calcium

- Delparantag

- BMS-262084

- Rivaroxaban

BMS-740808 stands out due to its high potency, selectivity, and oral bioavailability. Its unique chemical structure, incorporating a trifluoromethyl group and a pyrrolidinylmethyl group, contributes to its superior efficacy compared to other similar compounds .

Properties

Molecular Formula |

C31H27F3N6O3 |

|---|---|

Molecular Weight |

588.6 g/mol |

IUPAC Name |

1-(3-amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one |

InChI |

InChI=1S/C31H27F3N6O3/c32-31(33,34)28-24-12-14-39(30(42)27(24)40(36-28)21-9-10-26-25(15-21)29(35)37-43-26)20-7-5-18(6-8-20)23-4-2-1-3-19(23)16-38-13-11-22(41)17-38/h1-10,15,22,41H,11-14,16-17H2,(H2,35,37) |

InChI Key |

DFRIQJHMGZBFOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2C3=CC=C(C=C3)N4CCC5=C(C4=O)N(N=C5C(F)(F)F)C6=CC7=C(C=C6)ON=C7N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylbutanoic acid](/img/structure/B12298703.png)

![2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12298725.png)

![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)

![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)